molecular formula C7H6BrClO B15364215 3-Bromo-4-chloro-5-methylphenol

3-Bromo-4-chloro-5-methylphenol

Cat. No.: B15364215
M. Wt: 221.48 g/mol
InChI Key: SKPZXRNYOIHFQG-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of a bromine atom at the 3rd position, a chlorine atom at the 4th position, and a methyl group at the 5th position on the phenol ring. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-chloro-5-methylphenol can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of 5-methylphenol. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of corresponding bromo- and chloro-alkyl phenols.

  • Substitution: Substitution reactions can produce various substituted phenols and other derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-methylphenol has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate the effects of halogenated phenols on biological systems.

  • Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-5-methylphenol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interfere with specific signaling pathways and enzyme activities, leading to its biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenol

  • 3-Chloro-5-bromophenol

  • 4-Bromo-2-chlorophenol

  • 5-Bromo-3-chlorophenol

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-4-chloro-5-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3

InChI Key

SKPZXRNYOIHFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)O

Origin of Product

United States

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